molecular formula C10H9NO B160307 5-Amino-1-naphthol CAS No. 83-55-6

5-Amino-1-naphthol

Cat. No. B160307
Key on ui cas rn: 83-55-6
M. Wt: 159.18 g/mol
InChI Key: ZBIBQNVRTVLOHQ-UHFFFAOYSA-N
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Patent
US06605124B1

Procedure details

To a solution of 5-amino-1-naphthol (17.6 g; 0.11 mol) in 500 ml of dioxane, there were added 11 g of calcium carbonate (0.11 mol) and, dropwise, 8 ml of chloroacetyl chloride (0.112 mol), with stirring and under an inert atmosphere. The reaction medium was heated at 80° C. for 2 hours 30 minutes. The suspension was cooled to room temperature, filtered on sintered glass and the inorganic salts were rinsed twice with dioxane. The mixture of the organic solutions was concentrated until an insoluble product appeared, and then poured over 400 ml of ice-cold water. The precipitate formed was drained, washed once with water and once with pentane. The brown powder obtained was dried under vacuum to a constant weight to give 16.8 g of N-(5-hydroxynaphthalen-1-yl)acetamide with a yield of 76%.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[OH:12].C(=O)([O-])[O-].[Ca+2].Cl[CH2:19][C:20](Cl)=[O:21]>O1CCOCC1>[OH:12][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:8]=1[CH:9]=[CH:10][CH:11]=[C:2]2[NH:1][C:20](=[O:21])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
NC1=C2C=CC=C(C2=CC=C1)O
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered on sintered glass
WASH
Type
WASH
Details
the inorganic salts were rinsed twice with dioxane
ADDITION
Type
ADDITION
Details
The mixture of the organic solutions
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated until an insoluble product
ADDITION
Type
ADDITION
Details
poured over 400 ml of ice-cold water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
WASH
Type
WASH
Details
washed once with water and once with pentane
CUSTOM
Type
CUSTOM
Details
The brown powder obtained
CUSTOM
Type
CUSTOM
Details
was dried under vacuum to a constant weight

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC=C(C2=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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